molecular formula C29H24N4O8 B1678743 Niceritrol CAS No. 5868-05-3

Niceritrol

Cat. No. B1678743
CAS RN: 5868-05-3
M. Wt: 556.5 g/mol
InChI Key: KUEUWHJGRZKESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Niceritrol is a niacin derivative used as a hypolipidemic agent . It is an ester of pentaerythritol and nicotinic acid . It has general properties similar to those of nicotinic acid (Nicotinamide), to which it is slowly hydrolysed . Niceritrol has been used as a lipid regulating drug in hyperlipidaemias and as a vasodilator in the treatment of peripheral vascular disease .


Molecular Structure Analysis

Niceritrol has a molecular formula of C29H24N4O8 . Its monoisotopic mass is 556.159424 Da .


Chemical Reactions Analysis

Niceritrol is an ester of pentaerythritol and nicotinic acid . It is slowly hydrolysed to nicotinic acid in the body .


Physical And Chemical Properties Analysis

Niceritrol has a molecular formula of C29H24N4O8 . Its average mass is 556.523 Da and its monoisotopic mass is 556.159424 Da .

Scientific Research Applications

1. Effects on Diabetic Neuropathy

Niceritrol has shown effectiveness in alleviating diabetic neuropathy symptoms. In a study on rats with streptozocin-induced diabetes, niceritrol led to significant improvements in nerve blood flow, motor nerve conduction velocity, and lower serum triglyceride levels, hinting at its potential in managing diabetic neuropathy (Hotta et al., 1992).

2. Impact on Atherosclerosis

Research has indicated that niceritrol can reduce lipid accumulation in the aortas of cholesterol-fed rabbits. This suggests a potential role for niceritrol in the management of atherosclerosis, independent of its serum lipid-lowering capabilities (Brattsand, Petersen, & Lundholm, 1974).

3. Modulation of Serum Lipids

In hyperlipidemic patients, niceritrol has demonstrated efficacy in modifying serum lipid profiles. It significantly reduces total cholesterol and serum triglyceride levels while increasing HDL cholesterol, which is beneficial in preventing atherosclerosis (Kibata et al., 1980).

4. Treatment of Facial Palsy

Niceritrol has been effectively used in treating facial palsy. A study showed significant improvements in patients with facial palsy when niceritrol was used in combination with ATP and steroids. This suggests a potential therapeutic application of niceritrol in vascular and neurological disorders (Yamagiwa et al., 1987).

5. Lipoprotein(a) Reduction

Niceritrol has been observed to reduce serum lipoprotein(a) levels, particularly in patients with primary hypercholesterolemia. This effect is crucial as elevated lipoprotein(a) is a risk factor for cardiovascular diseases (Matsunaga et al., 1992).

6. Improvement in Renal Disease

In patients with chronic renal disease and hyperlipidemia, niceritrol has shown an antiproteinuric effect. It improved lipid levels and decreased urinary protein excretion, potentially slowing down the progression of renal disease (Owada, Suda, & Hata, 2003).

properties

IUPAC Name

[3-(pyridine-3-carbonyloxy)-2,2-bis(pyridine-3-carbonyloxymethyl)propyl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O8/c34-25(21-5-1-9-30-13-21)38-17-29(18-39-26(35)22-6-2-10-31-14-22,19-40-27(36)23-7-3-11-32-15-23)20-41-28(37)24-8-4-12-33-16-24/h1-16H,17-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEUWHJGRZKESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCC(COC(=O)C2=CN=CC=C2)(COC(=O)C3=CN=CC=C3)COC(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023364
Record name Niceritrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Niceritrol

CAS RN

5868-05-3
Record name Niceritrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5868-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niceritrol [INN:BAN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005868053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niceritrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13441
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Niceritrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Niceritrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.017
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICERITROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F54EHJ34MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Niceritrol
Reactant of Route 2
Reactant of Route 2
Niceritrol
Reactant of Route 3
Niceritrol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Niceritrol
Reactant of Route 5
Reactant of Route 5
Niceritrol
Reactant of Route 6
Reactant of Route 6
Niceritrol

Citations

For This Compound
872
Citations
K Shimoda, T Akiba, T Matsushima, T Rai… - Nihon Jinzo Gakkai …, 1998 - europepmc.org
Since phosphorus retention in hemodialysis (HD) patients is known to be an important factor in the development of secondary hyperparathyroidism and renal osteodystrophy, …
Number of citations: 42 europepmc.org
N Hotta, H Kakuta, H Fukasawa, N Koh… - Diabetes, 1992 - Am Diabetes Assoc
Niceritrol, a drug with peripheral tissue vasodilatory and serum lipid-lowering activity, was administered for 2 mo to rats with streptozocin-induced diabetes. Physiological and …
Number of citations: 85 diabetesjournals.org
L Lundholm, L Jacobsson, R Brattsand, O Magnusson - Atherosclerosis, 1978 - Elsevier
… In the medium group 0.5-0.75% of /3-pyridylcarbinol or niceritrol in … effect of niceritrol was partly attributable to its … In hyperlipidemic patients, niceritrol was more effective than nicotinic …
Number of citations: 23 www.sciencedirect.com
S Rössner, AG Olsson, L Orö - Acta Medica Scandinavica, 1976 - Wiley Online Library
… niceritrol twice instead of thrice daily, which is the generally recommended dosage. Combined treatment with clofibrate and niceritrol … practical if the combining niceritrol could be given …
Number of citations: 5 onlinelibrary.wiley.com
N Kuboyama, Y Watanabe… - … official publication of …, 1999 - academic.oup.com
… niceritrol is presumably the mechanism by which serum In the present study, the effect of niceritrol … words: faecal excretion; niceritrol; phosphate niceritrol in patients undergoing dialysis. …
Number of citations: 31 academic.oup.com
K Tanaka, K Hayashi, T Shingu, Y Kuga, Y Okura… - Metabolism, 1997 - Elsevier
… of pentaerythrit01 tetranicotinate (niceritrol) to reduce … niceritrol at a dosage of 750 mg (3 tablets)/d for 8 weeks, followed by 1,500 mg (6 tablets)/d for 8 weeks. Administration of niceritrol …
Number of citations: 4 www.sciencedirect.com
A Owada, S Suda, T Hata - The American journal of medicine, 2003 - Elsevier
PURPOSE: Lipoprotein (a) [Lp(a)] levels increase in patients with renal disease. We administered niceritrol, a nicotinic acid derivative, to patients with chronic renal disease and a high …
Number of citations: 30 www.sciencedirect.com
M Kibata, M Ishida, K Asano, H Uehara, K Saito… - Atherosclerosis, 1980 - Elsevier
… However, niceritrol increased HDL-Ch significantly in both groups. At 16 weeks, the VLDL- … were significantly increased throughout niceritrol administration. Niceritrol is thought to be …
Number of citations: 13 www.sciencedirect.com
B Vessby, H Lithell, IB Gustafsson, J Boberg - Atherosclerosis, 1980 - Elsevier
… During the ensuing two months either clofibrate or niceritrol, … The combined treatment with diet, clofibrate and niceritrol … partly reversed by clofibrate while niceritrol did not cause any …
Number of citations: 44 www.sciencedirect.com
R Brattsand - Acta Pharmacologica et Toxicologica, 1975 - Wiley Online Library
… niceritrol could not be evaluated. In the series with plasma cholesterol up to 1000 mg/100 ml niceritrol … In the series with the highest plasma cholesterol level niceritrol had no protective …
Number of citations: 15 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.